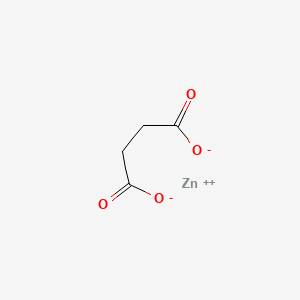

Zinc succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc succinate is a metal-organic coordination compound formed by the combination of zinc ions and succinic acid. It is known for its unique structural properties and potential applications in various fields, including materials science, biology, and medicine. The compound typically exists in different polymorphic forms, each with distinct structural characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc succinate can be synthesized through various methods, including hydrothermal synthesis and gel diffusion techniques. In hydrothermal synthesis, zinc nitrate hexahydrate and succinic acid are dissolved in water and subjected to high temperatures and pressures to form this compound crystals . The reaction conditions, such as temperature, pressure, and pH, can be adjusted to obtain different polymorphic forms of this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale hydrothermal reactors. The reactants, zinc nitrate and succinic acid, are mixed in a controlled environment, and the reaction is carried out under specific conditions to ensure high yield and purity. The resulting crystals are then purified and processed for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Zinc succinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form zinc oxide and other by-products.

Reduction: The compound can be reduced under specific conditions to yield elemental zinc and succinic acid.

Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound include zinc oxide, elemental zinc, and various substituted zinc complexes, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Zinc succinate has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other zinc-based compounds and materials.

Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.

Mecanismo De Acción

The mechanism of action of zinc succinate involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as a cofactor for enzymes, influencing their activity and stability. It also participates in redox reactions, contributing to its antioxidant properties. The compound’s ability to form coordination complexes with other molecules allows it to modulate various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Zinc gluconate

- Zinc bisglycinate

- Zinc oxide

- Zinc sulfate

Comparison

Zinc succinate is unique in its structural properties and coordination chemistry compared to other zinc compounds. For example, zinc gluconate and zinc bisglycinate are primarily used as dietary supplements due to their high bioavailability, while zinc oxide is widely used in industrial applications for its antimicrobial and UV-blocking properties . Zinc sulfate is commonly used in agriculture and medicine for its role in zinc supplementation

Propiedades

Número CAS |

6228-53-1 |

|---|---|

Fórmula molecular |

C4H4O4Zn |

Peso molecular |

181.5 g/mol |

Nombre IUPAC |

zinc;butanedioate |

InChI |

InChI=1S/C4H6O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |

Clave InChI |

AGFGXVAAIXIOFZ-UHFFFAOYSA-L |

SMILES canónico |

C(CC(=O)[O-])C(=O)[O-].[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)

![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)

![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)

![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)